2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. The presence of these heterocyclic structures often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step often involves the cyclization of an appropriate precursor to form the phthalazinone core. This can be achieved through the reaction of a hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction, using a pyridine derivative and an appropriate leaving group on the phthalazinone core.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compound with an acylating agent, such as acetic anhydride or acetyl chloride, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms in the heterocyclic rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core or the acetamide linkage. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the phthalazinone core. Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols, often under reflux or catalytic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen or other substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with a similar phthalazinone core, such as 4-oxo-3,4-dihydrophthalazin-1-yl derivatives.
Pyridine Derivatives: Compounds with a similar pyridine ring, such as N-(pyridin-2-yl)acetamide derivatives.
Uniqueness
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide is unique due to the combination of its phthalazinone core and pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O2 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C16H14N4O2/c1-20-16(22)12-7-3-2-6-11(12)13(19-20)10-15(21)18-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,17,18,21) |
InChI Key |
NQUYCOUEQONBSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.